[5-(3,4-Dichlorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione
Overview
Description
[5-(3,4-Dichlorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione: is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring substituted with a 3,4-dichlorophenyl group and a piperazine ring substituted with a 4-methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-Dichlorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 3,4-Dichlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 3,4-dichlorophenyl group.
Formation of Piperazine Ring: The piperazine ring is synthesized separately, often through the reaction of ethylenediamine with appropriate alkylating agents.
Coupling of Furan and Piperazine Rings: The final step involves coupling the substituted furan ring with the substituted piperazine ring using a suitable coupling reagent, such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-Dichlorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-(3,4-Dichlorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [5-(3,4-Dichlorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
[5-(3,4-Dichlorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione: can be compared with similar compounds such as:
Dichloroanilines: These compounds also contain dichlorophenyl groups but differ in their overall structure and properties.
Metformin Related Compounds: These compounds, like metformin impurity A, share some structural similarities but have different functional groups and applications.
Difluorophenylpropionic Acids: These compounds contain difluorophenyl groups and are used in different chemical and pharmaceutical contexts.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c1-15-2-5-17(6-3-15)25-10-12-26(13-11-25)22(28)21-9-8-20(27-21)16-4-7-18(23)19(24)14-16/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIUIBDHJBZNRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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